![molecular formula C27H45NO3 B1679209 Peimine CAS No. 23496-41-5](/img/structure/B1679209.png)
Peimine
Overview
Description
Peimine is a natural product found in Fritillaria ebeiensis, Fritillaria monantha, and other organisms . It is an isosteroidal alkaloid with multiple biological activities, such as anticancer and anti-inflammatory activities .
Molecular Structure Analysis
Peimine has a molecular formula of C27H45NO3 and a molecular weight of 431.7 g/mol . The IUPAC name of Peimine is (1R,2S,6S,9S,10S,11S,14S,15S,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo .
Physical And Chemical Properties Analysis
Peimine has a molecular formula of C27H45NO3 and a molecular weight of 431.7 g/mol . More detailed physical and chemical properties of Peimine are not clearly mentioned in the retrieved papers.
Scientific Research Applications
Treatment of Cough
Peimine, also known as verticine, is the major bioactive compound of Fritillariae Thunbergii Bulbus, a traditional Chinese medicine most frequently used to relieve a cough . The molecular targets and mechanisms of action for cough are still not clear . However, it’s predicted that peimine exerts its systemic pharmacological effects on cough by targeting a network composed of multiple proteins and pathways .
Anti-Inflammatory Actions
Peimine has been found to have anti-inflammatory actions . While the exact mechanisms are not fully understood, it’s believed that these anti-inflammatory properties contribute to its effectiveness in treating conditions like cough .
Anticancer Properties
Research has suggested that Peimine may have anticancer properties . However, more research is needed to fully understand its potential as a cancer treatment.
Protection Against Acute Lung Injury
Peimine has been found to offer protection against acute lung injury . This could make it a valuable tool in the treatment of conditions that cause or are exacerbated by lung injury.
Promotion of Tracheobronchial Relaxation
Peimine has been found to promote tracheobronchial relaxation . This could potentially make it useful in the treatment of conditions that cause tracheobronchial constriction or discomfort.
Antitussive and Expectorant Activities
In addition to its other properties, Peimine has been found to have antitussive (cough-suppressing) and expectorant (promoting the secretion of sputum by the air passages) activities . This makes it potentially useful in the treatment of conditions characterized by cough and mucus production.
Mechanism of Action
Peimine is a bioactive compound extracted from the Chinese herb Fritillaria, known for its anti-inflammatory and other pharmacological effects . This article will delve into the mechanism of action of Peimine, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Peimine primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play broad functional roles in both the nervous system and non-neuronal tissues . In addition to nAChRs, Peimine also targets MAPK1, AKT1, and PPKCB , which are associated with cough treatment .
Mode of Action
Peimine interacts with its targets in several ways. It inhibits nAChR through open-channel blockade, enhancement of nAChR desensitization, and resting-nAChR blockade . The open-channel blockade is evidenced by the voltage-dependent inhibition of IAch . The enhancement of nAChR desensitization is revealed by both an accelerated IACh decay and a decelerated IACh deactivation . The resting-nAChR blockade is deduced from the IACh inhibition elicited by Peimine when applied before ACh superfusion .
Biochemical Pathways
Peimine affects several biochemical pathways. It is predicted to exert its systemic pharmacological effects on cough by targeting a network composed of multiple proteins and pathways . It also suppresses the activation of nuclear factor-kappa B (NF-κB) without affecting the activation of mitogen-activated protein kinase (MAPK) pathways such as JNK, ERK, and p38 MAPK .
Pharmacokinetics
It’s known that peimine has a high affinity for its targets, particularly nachrs , which suggests a good bioavailability.
Result of Action
Peimine has significant molecular and cellular effects. It inhibits the expression of inflammatory mediators such as pro-interleukin-1β (pro-IL-1β), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in mouse bone marrow-derived macrophages (BMDMs) . It also suppresses inflammatory cytokine expression and ameliorates histological symptoms in C. acnes-induced mouse skin .
Action Environment
It’s known that environmental factors like temperature and light conditions can affect the growth and development of plants and the accumulation of secondary metabolites , which could potentially influence the action, efficacy, and stability of Peimine.
Safety and Hazards
properties
IUPAC Name |
(1R,2S,6S,9S,10S,11S,14S,15S,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24-,25-,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKLSMSEHKDIIP-BZMYINFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910283 | |
Record name | Cevane-3,6,20-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Peimine | |
CAS RN |
23496-41-5, 107299-20-7, 135636-54-3 | |
Record name | Peimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23496-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Verticine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023496415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Wanpeinine A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107299207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zhebeinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135636543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cevane-3,6,20-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23496-41-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERTICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34QDF8UFSY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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